1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde
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Overview
Description
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine and an appropriate aldehyde, the compound can be synthesized through a series of reactions including condensation, cyclization, and oxidation . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with amines or other nucleophiles to form imines or related compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of microtubule assembly, which is crucial for cell division and intracellular transport .
Comparison with Similar Compounds
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring but differs in the position of the nitrogen atoms.
1H-pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of the pyrrole and pyridine rings, known for its broad spectrum of pharmacological properties, including analgesic and sedative activities.
The uniqueness of this compound lies in its specific structural arrangement, which allows it to interact with unique biological targets and exhibit distinct biological activities .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-6-1-3-9-7(6)2-4-10-8/h1-5,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXFKJBQDKNNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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